Cas no 108354-13-8 (4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-)
![4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- structure](https://de.kuujia.com/scimg/cas/108354-13-8x500.png)
108354-13-8 structure
Produktname:4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-
4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-
- 2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one
- aurachin D
- 2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]quinolin-4(1H)-one
- 4(1H)-Quinolinone, 2-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-
- Aurachin-D
- 2-Methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-4(1H)-quinolinone
- 2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10- trienyl]-1H-quinolin-4-one
- 2-Methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)quinolin-4(1H)-one
- 2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-
- 2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-1,4-dihydroquinolin-4-one
- 123631-75-4
- CHEMBL573376
- trienyl]-1H-quinolin-4-one
- CHEBI:2921
- 108354-13-8
- CS-0103561
- 2-Methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)quinolin-4-ol
- 0NI
- SCHEMBL16552860
- 137078-71-8
- SCHEMBL15094902
- DTXSID701318443
- 2-Methyl-3-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)quinolin-4-ol
- HY-N7151
- Q27105882
- Arauchin D
-
- Inchi: InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+
- InChI-Schlüssel: JHMLNOXMSHURLQ-YEFHWUCQSA-N
- Lächelt: CC1=C(C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\C)C(=O)C2C(=CC=CC=2)N1
Berechnete Eigenschaften
- Genaue Masse: 363.256214676g/mol
- Monoisotopenmasse: 363.256214676g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 8
- Komplexität: 643
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.1Ų
- XLogP3: 7.6
4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1325783-1g |
Aurachin D |
108354-13-8 | 95% | 1g |
$4200 | 2024-06-03 | |
A2B Chem LLC | AE46979-100mg |
aurachin D |
108354-13-8 | 98% by HPLC | 100mg |
$3164.00 | 2024-04-20 | |
A2B Chem LLC | AE46979-25mg |
aurachin D |
108354-13-8 | 98% by HPLC | 25mg |
$1099.00 | 2024-04-20 | |
Biosynth | IEA35413-10 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 10mg |
$312.00 | 2023-01-04 | ||
Biosynth | IEA35413-25 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 25mg |
$585.00 | 2023-01-04 | ||
A2B Chem LLC | AE46979-5mg |
aurachin D |
108354-13-8 | 98% by HPLC | 5mg |
$335.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1325783-1g |
Aurachin D |
108354-13-8 | 98% | 1g |
$4200 | 2025-02-18 | |
Biosynth | IEA35413-50 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 50mg |
$936.00 | 2023-01-04 | ||
Biosynth | IEA35413-5 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 5mg |
$195.00 | 2023-01-04 | ||
Biosynth | IEA35413-100 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 100MG |
$1,498.00 | 2023-01-04 |
4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- Verwandte Literatur
-
Sarah M. Hopfner,Bei Shi Lee,Nitin P. Kalia,Marvin J. Miller,Kevin Pethe,Garrett C. Moraski RSC Med. Chem. 2021 12 73
-
M. F. Grundon Nat. Prod. Rep. 1990 7 131
-
Joseph P. Michael Nat. Prod. Rep. 1997 14 11
-
Till F. Sch?berle,Friederike Lohr,Alexander Schmitz,Gabriele M. K?nig Nat. Prod. Rep. 2014 31 953
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2007 24 500
108354-13-8 (4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-) Verwandte Produkte
- 10352-60-0(2,3-Dimethylquinolin-4-ol)
- 941922-44-7(N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-5-ethylthiophene-2-sulfonamide)
- 1361586-78-8(2,5-Bis(2,4,6-trichlorophenyl)-3-chloropyridine)
- 2446042-90-4((R)-L 888607)
- 104663-56-1(Manganese(III) phosphate hydrate)
- 817641-86-4(1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine)
- 2138175-47-8(1-{2-[(5-Chloropyridin-3-yl)oxy]ethyl}-4-(2-methylpropyl)piperazine)
- 3272-57-9(N-propylmorpholine-4-carboxamide)
- 1179360-08-7(6-(tert-Butyl)picolinimidamide hydrochloride)
- 2229402-28-0(1-(2-chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:108354-13-8)4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-

Reinheit:99%/99%/99%
Menge:5mg/10mg/25mg
Preis ($):351.0/564.0/1128.0
atkchemica
(CAS:108354-13-8)4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung